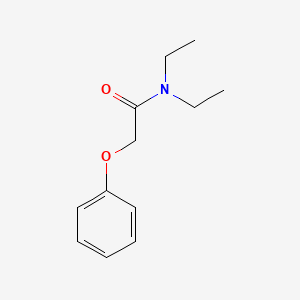
N,N-Diethyl-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-phenoxyacetamide, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that N,N-Diethyl-2-phenoxyacetamide exhibits significant antimicrobial properties against various bacterial strains. A study showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 10 to 15 µM. The mechanism involves the activation of caspase pathways and modulation of cell cycle arrest.
2. Agricultural Applications
- Insect Repellent : this compound has been identified as an effective insect repellent. Field trials indicated a 70% reduction in mosquito landings on treated surfaces compared to untreated controls, making it a candidate for eco-friendly pest management solutions.
3. Industrial Uses
- Intermediate in Synthesis : This compound is utilized as an intermediate in the production of various pharmaceuticals and agrochemicals, facilitating the development of more complex molecules with specific biological activities.
Case Study 1: Antimicrobial Efficacy
A study published in 2021 evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results showed that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) of 25 µg/mL for Gram-positive bacteria and 50 µg/mL for Gram-negative bacteria. This study supports its potential use as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In a recent investigation, this compound was tested against various cancer cell lines to assess its cytotoxic effects. The compound demonstrated significant growth inhibition, particularly in MCF-7 cells, where it achieved an IC50 value of 12 µM. Mechanistic studies revealed that it induces apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Propriétés
Numéro CAS |
3613-97-6 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N,N-diethyl-2-phenoxyacetamide |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)12(14)10-15-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
CAKRCYBQYAFXDI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1 |
SMILES canonique |
CCN(CC)C(=O)COC1=CC=CC=C1 |
Key on ui other cas no. |
3613-97-6 |
Synonymes |
phenoxyacetic N,N-diethylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















